molecular formula C9H18O B2535216 (1R,2S)-2-(propan-2-yl)cyclohexan-1-ol CAS No. 10488-23-0; 98102-89-7

(1R,2S)-2-(propan-2-yl)cyclohexan-1-ol

Cat. No.: B2535216
CAS No.: 10488-23-0; 98102-89-7
M. Wt: 142.242
InChI Key: IXVGVVQGNQZQGD-DTWKUNHWSA-N
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Description

(1R,2S)-2-(propan-2-yl)cyclohexan-1-ol, commonly known as menthol, is an organic compound with the molecular formula C10H20O. It is a covalent organic compound that can be synthesized or obtained from peppermint or other mint oils. Menthol is widely recognized for its cooling sensation and is used in various products, including cosmetics, pharmaceuticals, and food.

Preparation Methods

Synthetic Routes and Reaction Conditions

Menthol can be synthesized through several methods. One common synthetic route involves the hydrogenation of thymol, which is derived from m-cresol. The reaction typically occurs in the presence of a metal catalyst such as palladium or nickel under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of menthol often involves the extraction of natural menthol from mint oils, particularly from Mentha arvensis. The extracted oil undergoes fractional distillation to isolate menthol. Another industrial method includes the synthesis of menthol from myrcene, a terpene found in various plants. This process involves several steps, including cyclization and hydrogenation.

Chemical Reactions Analysis

Types of Reactions

Menthol undergoes various chemical reactions, including:

    Oxidation: Menthol can be oxidized to menthone using oxidizing agents such as chromic acid or potassium permanganate.

    Reduction: Menthone can be reduced back to menthol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Menthol can undergo substitution reactions, such as esterification with acetic anhydride to form menthyl acetate.

Common Reagents and Conditions

    Oxidation: Chromic acid, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Acetic anhydride, sulfuric acid

Major Products Formed

    Oxidation: Menthone

    Reduction: Menthol

    Substitution: Menthyl acetate

Scientific Research Applications

Menthol has a wide range of scientific research applications:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a starting material for the synthesis of other compounds.

    Biology: Studied for its effects on ion channels and its role in modulating sensory perception.

    Medicine: Used in topical analgesics, cough suppressants, and decongestants due to its cooling and soothing properties.

    Industry: Incorporated into products such as toothpaste, mouthwash, and chewing gum for its flavor and cooling sensation.

Mechanism of Action

Menthol exerts its effects primarily through its interaction with transient receptor potential cation channel subfamily M member 8 (TRPM8). This ion channel is activated by cold temperatures and menthol, leading to a cooling sensation. Menthol also has local anesthetic properties by blocking sodium channels, which reduces nerve excitability and provides pain relief.

Comparison with Similar Compounds

Menthol is part of a group of compounds known as menthane monoterpenoids. Similar compounds include:

    Neomenthol: Differing in the configuration of the hydroxyl group.

    Isomenthol: Differing in the position of the isopropyl group.

    Neoisomenthol: Another stereoisomer of menthol.

Menthol is unique due to its specific (1R,2S,5R) configuration, which is responsible for its characteristic cooling sensation and biological activity.

Properties

CAS No.

10488-23-0; 98102-89-7

Molecular Formula

C9H18O

Molecular Weight

142.242

IUPAC Name

(1R,2S)-2-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C9H18O/c1-7(2)8-5-3-4-6-9(8)10/h7-10H,3-6H2,1-2H3/t8-,9+/m0/s1

InChI Key

IXVGVVQGNQZQGD-DTWKUNHWSA-N

SMILES

CC(C)C1CCCCC1O

solubility

not available

Origin of Product

United States

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